5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Detailed synthetic routes and reaction conditions are typically documented in chemical literature and patents .
Chemical Reactions Analysis
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Benzofuran derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, its antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential enzymes .
Comparison with Similar Compounds
5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties .
Properties
Molecular Formula |
C12H11ClO5 |
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Molecular Weight |
270.66 g/mol |
IUPAC Name |
5-chloro-6-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClO5/c1-16-2-3-17-10-6-9-7(4-8(10)13)5-11(18-9)12(14)15/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
PIKBRJRWHYJCRO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
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